3-Pentanol, 2-nitro-, (R*,S*)-
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Overview
Description
3-Pentanol, 2-nitro-, (R*,S*)- is an organic compound with the molecular formula C5H11NO3 It is a secondary alcohol with a nitro group attached to the second carbon atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Pentanol, 2-nitro-, (R*,S*)- typically involves the nitration of 2-pentanol. The reaction is carried out under controlled conditions to ensure the selective introduction of the nitro group at the desired position. Common reagents used in this process include nitric acid and sulfuric acid as catalysts. The reaction is usually performed at low temperatures to prevent over-nitration and to achieve high yields of the desired product .
Industrial Production Methods
In an industrial setting, the production of 3-Pentanol, 2-nitro-, (R*,S*)- can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher efficiency and consistency in product quality. The use of advanced separation techniques, such as distillation and crystallization, ensures the purification of the final product .
Chemical Reactions Analysis
Types of Reactions
3-Pentanol, 2-nitro-, (R*,S*)- undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas and a metal catalyst.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and palladium on carbon (Pd/C) are frequently used.
Major Products Formed
Oxidation: Formation of 3-nitro-2-pentanone or 3-nitro-2-pentanoic acid.
Reduction: Formation of 3-amino-2-pentanol.
Substitution: Formation of 3-nitro-2-pentyl chloride or bromide.
Scientific Research Applications
3-Pentanol, 2-nitro-, (R*,S*)- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential effects on biological systems, including its interactions with enzymes and proteins.
Medicine: Investigated for its potential therapeutic properties, such as antimicrobial and anti-inflammatory activities.
Mechanism of Action
The mechanism of action of 3-Pentanol, 2-nitro-, (R*,S*)- involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. These interactions can lead to the modulation of enzymatic activities and the disruption of cellular processes. The hydroxyl group also plays a role in hydrogen bonding and other intermolecular interactions, contributing to the compound’s overall biological activity .
Comparison with Similar Compounds
Similar Compounds
2-Nitro-1-propanol: Similar structure but with a shorter carbon chain.
2-Nitro-2-methyl-1-propanol: Contains a methyl group at the second carbon.
3-Nitro-2-butanol: Similar structure but with a different carbon chain length.
Uniqueness
3-Pentanol, 2-nitro-, (R*,S*)- is unique due to its specific combination of a secondary alcohol and a nitro group. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications in research and industry .
Properties
CAS No. |
138668-19-6 |
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Molecular Formula |
C5H11NO3 |
Molecular Weight |
133.15 g/mol |
IUPAC Name |
(2S,3R)-2-nitropentan-3-ol |
InChI |
InChI=1S/C5H11NO3/c1-3-5(7)4(2)6(8)9/h4-5,7H,3H2,1-2H3/t4-,5+/m0/s1 |
InChI Key |
UQCZRXRWSNMZEP-CRCLSJGQSA-N |
Isomeric SMILES |
CC[C@H]([C@H](C)[N+](=O)[O-])O |
Canonical SMILES |
CCC(C(C)[N+](=O)[O-])O |
Origin of Product |
United States |
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